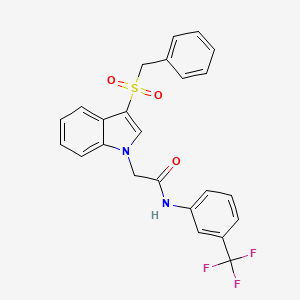

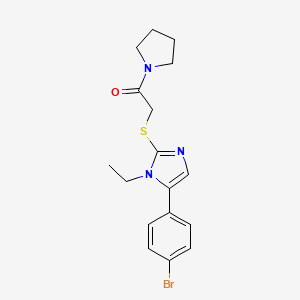

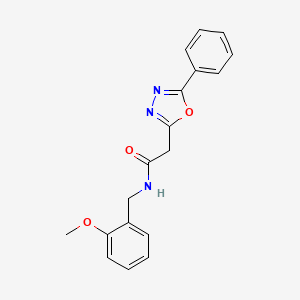

C1=CC(C)=CC=C1N1C(C=2C(=CC(O)=CC=2)O)=NN=C1O

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

C1=CC(C)=CC=C1N1C(C=2C(=CC(O)=CC=2)O)=NN=C1O is a chemical compound commonly referred to as a “nitrobenzene”. It is an aromatic compound composed of six carbon atoms, five nitrogen atoms, and one oxygen atom. Nitrobenzene is used in various applications, including as a precursor for dyes and pharmaceuticals, and for the synthesis of other organic compounds. It is also used as a solvent in some industries.

Scientific Research Applications

Gas Fermentation of C1 Feedstocks :

- The compound has been implicated in the gas fermentation of C1 feedstocks, which is important for mitigating emissions and minimizing their deleterious consequences, while simultaneously deriving additional economic benefits (Teixeira, Moutinho, & Romão-Dumaresq, 2018).

Coupled-Cluster Calculations in Quantum Chemistry :

- Close-coupling calculations for systems like C2+ + e, which are relevant for understanding the properties of compounds like C1=CC(C)=CC=C1N1C(C=2C(=CC(O)=CC=2)O)=NN=C1O, have been performed using different codes, highlighting the importance of these techniques in quantum chemistry (Berrington et al., 1987).

Carbon Dioxide Utilization with C-N Bond Formation :

- The compound has been discussed in the context of carbon dioxide utilization with C-N bond formation, highlighting its potential role in sustainable production of high-value-added chemicals and carbon-neutral economy (Liu et al., 2022).

Carbon-Carbon Spin-Coupling Constants :

- Research on carbon-carbon spin-coupling constants in characteristic CC-bond types offers insights into the electronic properties of the compound (Frei & Bernstein, 1963).

Infrared Photodissociation Spectroscopy of Carbon Chains :

- Infrared photodissociation spectroscopy has been used to investigate carbon chains like C4 N-, C6 N-, and C8 N., which may be relevant for understanding the spectroscopic properties of this compound (Stanca-Kaposta et al., 2016).

Mechanism of Action

Target of Action

The primary target of KPLH1130 is Pyruvate Dehydrogenase Kinase (PDK) . PDK is a kinase that phosphorylates pyruvate dehydrogenase with ATP, rendering it inactive . It plays a crucial role in macrophage polarization and metabolic diseases .

Mode of Action

KPLH1130 acts as a specific inhibitor of PDK . It blocks macrophage polarization and attenuates proinflammatory responses . By inhibiting PDK, KPLH1130 suppresses the expression of pro-inflammatory cytokines, including IL-1β, TNFα, and IL-6 . It also reduces levels of iNOS, nitric oxide, and HIF-1α via PDK in different types of macrophages .

Biochemical Pathways

KPLH1130 affects the HIF-1α-mediated aerobic glycolysis pathway . This pathway is involved in M1 macrophage polarization . By inhibiting PDK, KPLH1130 can alleviate the inflammatory response, which is often associated with metabolic diseases .

Pharmacokinetics

In a study, mice were pretreated with a high-fat diet (HFD), and KPLH1130 treatment was administered at a dose of 70 mg/kg for 4 weeks . This suggests that KPLH1130 has good bioavailability and can effectively reach its target sites in the body.

Result of Action

KPLH1130 has been shown to significantly enhance the glucose tolerance of HFD-induced mice . It also markedly suppresses the expression of pro-inflammatory cytokines . Furthermore, it potently reduces levels of iNOS, nitric oxide, and HIF-1α via PDK in different types of macrophages .

Action Environment

The action of KPLH1130 can be influenced by environmental factors such as diet. For instance, in a study where mice were pretreated with a high-fat diet (HFD), KPLH1130 treatment significantly enhanced the glucose tolerance of these mice . This suggests that the efficacy of KPLH1130 can be influenced by dietary factors.

properties

IUPAC Name |

3-(2,4-dihydroxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-9-2-4-10(5-3-9)18-14(16-17-15(18)21)12-7-6-11(19)8-13(12)20/h2-8,19-20H,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTBMTOBGXJTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=O)C3=C(C=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2471852.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-chlorobenzenecarboxylate](/img/structure/B2471860.png)

![7-(tert-butyl)-1,3-dimethyl-8-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471868.png)

![1-Methyl-2-oxo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2471870.png)